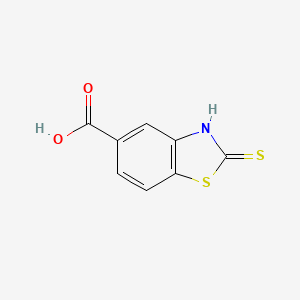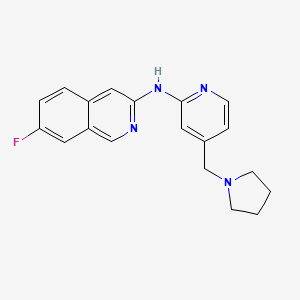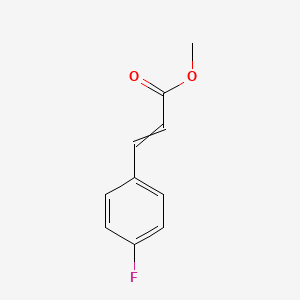
methyl 4-fluorocinnamate
描述
Methyl 4-fluorocinnamate is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound is predominantly found in its trans configuration and appears as a white to pale yellow solid .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-fluorocinnamate can be synthesized through various methods. One common approach involves the esterification of 4-fluorocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process generally includes the esterification of 4-fluorocinnamic acid with methanol, followed by purification steps such as distillation and recrystallization to obtain the desired product .
化学反应分析
Types of Reactions: Methyl 4-fluorocinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorocinnamic acid.
Reduction: Reduction reactions can convert it to 4-fluorocinnamyl alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: 4-Fluorocinnamic acid.
Reduction: 4-Fluorocinnamyl alcohol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
科学研究应用
Methyl 4-fluorocinnamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which methyl 4-fluorocinnamate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes by binding to their active sites. The presence of the fluorine atom can enhance its binding affinity and specificity .
相似化合物的比较
- Methyl cinnamate
- Methyl 4-hydroxycinnamate
- Methyl 4-methoxycinnamate
- Methyl 4-chlorocinnamate
Comparison: Methyl 4-fluorocinnamate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its non-fluorinated counterparts .
属性
分子式 |
C10H9FO2 |
|---|---|
分子量 |
180.17 g/mol |
IUPAC 名称 |
methyl 3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3 |
InChI 键 |
HSNCAEKOZRUMTB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C=CC1=CC=C(C=C1)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

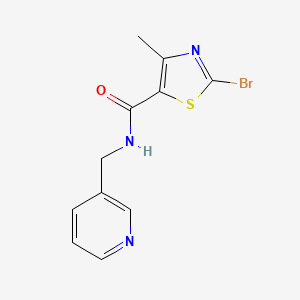
![4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide](/img/structure/B8814595.png)

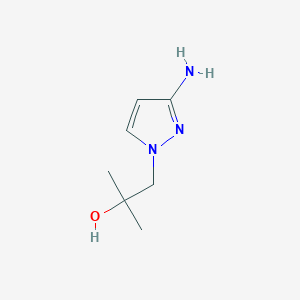
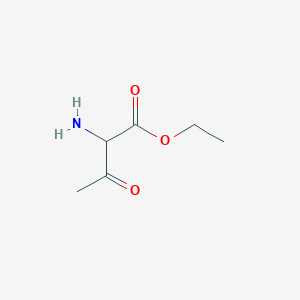

![tert-butyl 2-[6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B8814641.png)
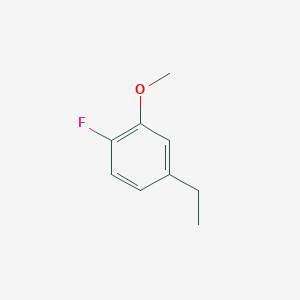
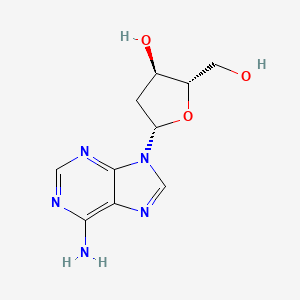
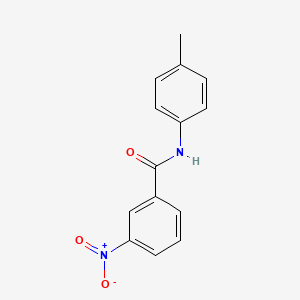
![3-Chlorothieno[2,3-b]pyridine](/img/structure/B8814657.png)
